BMY-14802 hydrochloride

Sigma-1 Receptor Antipsychotic Receptor Binding

D2 receptor blockade confounds antipsychotic & dyskinesia research. BMY-14802 hydrochloride (BMS-181100) is the validated sigma-1 antagonist tool (IC50 112 nM) that lacks D2 antagonism (IC50 8400 nM) and does not induce catalepsy, enabling clean dissection of sigma-mediated pathways. - 74-fold selectivity for sigma-1 over D2 receptors; functional sigma antagonist that reverses dystonia in vivo, unlike haloperidol. - Dose-dependently suppresses L-DOPA-induced dyskinesias without compromising L-DOPA anti-akinetic efficacy. - Dual sigma-1 antagonist/5-HT1A agonist profile; distinct dopaminergic modulation vs. clozapine. Supplied as ≥98% HPLC white solid; desiccated storage at -20°C. Research-use-only compound shipped under ambient/blue-ice conditions. Bulk quantities and custom synthesis available on request.

Molecular Formula C18H23ClF2N4O
Molecular Weight 384.8 g/mol
CAS No. 105565-55-7
Cat. No. B012901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-14802 hydrochloride
CAS105565-55-7
Synonymsalpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
BMS 181100
BMS-181100
BMY 14802
BMY 14802-1
BMY-14802
Molecular FormulaC18H23ClF2N4O
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl
InChIInChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H
InChIKeyNIBVEFRJDFVQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMY-14802 Hydrochloride: Sigma-1 Antagonist & 5-HT1A Agonist


BMY-14802 hydrochloride (BMS-181100) is a research compound characterized as a selective and orally active sigma-1 receptor antagonist with an IC50 of 112 nM [1]. Its polypharmacology includes agonist activity at 5-HT1A and adrenergic α1 receptors, while exhibiting negligible affinity for dopamine D2 receptors [2]. This pharmacological profile differentiates it from conventional antipsychotics, positioning it as a critical tool for investigating sigma receptor-mediated pathways in psychosis, neuroprotection, and movement disorders.

Sigma-1 pathway inhibition studies with moderate reported affinity
5-HT1A agonist assay context for dual-mechanism pathway research
Negligible D2 affinity supports isolation of sigma-mediated endpoints
Orally active research probe for in vivo behavioral model studies

BMY-14802: Why Substitution Fails


Indiscriminate substitution of BMY-14802 with other sigma receptor ligands (e.g., haloperidol, NE-100) or atypical antipsychotics (e.g., clozapine, buspirone) will confound experimental outcomes due to its unique polypharmacology and functional selectivity. Unlike haloperidol, BMY-14802 acts as a functional sigma antagonist in dystonia models [1] and lacks potent D2 antagonism [2]. Furthermore, its in vivo dopaminergic modulation is distinct from clozapine [3], and its combined sigma-1 antagonist/5-HT1A agonist profile differentiates it from highly selective sigma-1 antagonists like NE-100. Using an alternative without validating these specific properties introduces uncontrolled variables, leading to non-reproducible or misleading data.

Mechanism Haloperidol’s potent D2 antagonism may confound sigma-1 isolation; functional sigma outcomes may shift from antagonist to agonist
Polypharmacology Selective sigma-1 antagonists lack concurrent 5-HT1A agonism; combined sigma-1/5-HT1A profile may not transfer
Dopamine dynamics Clozapine suppresses DA release; BMY-14802 may increase it, shifting model-response interpretation

BMY-14802: Differentiating Evidence


Sigma-1 Antagonism vs. Haloperidol

BMY-14802 functions as a sigma-1 receptor antagonist with an IC50 of 112 nM . While haloperidol is also a sigma-1 ligand, its therapeutic action is primarily driven by potent D2 antagonism. In contrast, BMY-14802's antipsychotic-like profile is hypothesized to be mediated by sigma-1 antagonism and 5-HT1A agonism, independent of direct D2 blockade [1]. This distinct mechanism of action is critical for studies aiming to isolate sigma-mediated effects from dopaminergic signaling.

Sigma-1 antagonism vs. haloperidol
Class-level inference
IC50 = 112 nM
BMY-14802 moderate affinity NE-100 high potency
Competitive binding assay context
Moderate sigma-1 affinity without potent D2 blockade supports pathway-isolation studies
Sigma-1 Receptor Antipsychotic Receptor Binding Schizophrenia

Negligible D2 Affinity vs. Haloperidol and Clozapine

BMY-14802 demonstrates negligible affinity for the dopamine D2 receptor, with an IC50 of 8400 nM [1]. This is a stark contrast to haloperidol, a typical antipsychotic whose primary mechanism involves potent D2 antagonism (Ki in low nanomolar range) and which reliably induces catalepsy in rodents, a predictor of extrapyramidal side effects (EPS) [2]. The extremely low affinity of BMY-14802 for D2 receptors provides a mechanistic explanation for its lack of catalepsy induction and its atypical antipsychotic profile [2].

Negligible D2 affinity
Head-to-head
IC50 = 8400 nM (human D2)
Versus haloperidol Ki ~1-4 nM; clozapine Ki ~100-200 nM
Extremely low D2 occupancy risk supports atypical endpoint review
Data to verify: [3H]spiroperidol binding
Dopamine D2 Receptor EPS Liability Atypical Antipsychotic Receptor Selectivity

Catalepsy Absence vs. Standard Neuroleptics

In a direct assessment of motor side effect liability, BMY-14802 does not induce catalepsy in rats [1]. This finding is atypical of standard neuroleptics like haloperidol, which consistently produce robust catalepsy at behaviorally active doses, a hallmark of D2 receptor antagonism [1]. The absence of catalepsy with BMY-14802 aligns with its negligible D2 receptor affinity and supports the hypothesis that sigma receptor ligands can exhibit antipsychotic-like effects without the motor side effects associated with D2 blockade.

Catalepsy absence
Class-level inference
Does not induce catalepsy
Rodent bar test; haloperidol induces robust catalepsy
In vivo evidence supports reduced EPS-like endpoint context
Catalepsy EPS In Vivo Atypical Antipsychotic Behavioral Pharmacology

Distinct Dopamine Release Pattern vs. Clozapine

Using in vivo microdialysis, BMY-14802 was shown to increase both dopamine (DA) metabolism and release in the mouse striatum. In contrast, the prototypical atypical antipsychotic clozapine increased DA metabolism but decreased DA release [1]. This is the first demonstration of a sigma ligand mediating DA release in vivo and suggests that the atypical profile of clozapine cannot be solely attributed to its depressant action on DA release [1]. This divergent pharmacodynamic response highlights a unique functional fingerprint for BMY-14802.

Dopamine release pattern
Head-to-head
Increased DA release
Striatal microdialysis; clozapine decreased DA release
Opposite directional effect supports distinct dopaminergic modulation context
Dopamine Release Microdialysis Atypical Antipsychotic In Vivo Clozapine

Anti-Dyskinetic Efficacy in Parkinson's Disease Model

BMY-14802 produced a dose-dependent reduction of L-DOPA-induced dyskinesia (LID) in the 6-OHDA hemiparkinsonian rat model, with significant effects observed at 10 and 20 mg/kg [1]. Critically, the anti-dyskinetic effect at 10 mg/kg was achieved without compromising the antiparkinsonian efficacy of L-DOPA [1]. The mechanism was shown to be dependent on 5-HT1A receptor agonism, as the effect was blocked by the selective 5-HT1A antagonist WAY-100635 [1]. This profile is similar to other 5-HT1A agonists like buspirone but is combined with sigma-1 antagonism.

Anti-dyskinetic endpoint
Cross-study comparable
Dose-dependent LID reduction at 10 and 20 mg/kg
6-OHDA rat model; L-DOPA efficacy preserved at 10 mg/kg
5-HT1A-dependent endpoint response supports dyskinesia-model context
Effect blocked by WAY-100635
L-DOPA-Induced Dyskinesia Parkinson's Disease 5-HT1A Agonist In Vivo Neurotherapeutics

Functional Sigma Antagonism in Dystonia vs. Haloperidol

In a functional in vivo model of sigma receptor activity, BMY-14802 acted as an antagonist, reversing neck dystonia induced by the sigma agonist DTG. In contrast, the typical neuroleptic haloperidol, which also binds sigma receptors, acted as an agonist in this assay and induced dystonia on its own [1]. The rank order of potency for inducing dystonia among neuroleptics showed a positive correlation with their sigma receptor affinity, suggesting that functional outcome at the sigma receptor is not predicted by binding affinity alone and is highly ligand-dependent [1].

Functional sigma antagonism
Head-to-head
Reversed DTG-induced dystonia
Red nucleus microinjection model; haloperidol induced dystonia
Opposite functional outcome supports ligand-dependent sigma interpretation
Sigma Receptor Dystonia Functional Antagonism In Vivo Behavioral Model

BMY-14802: Validated Applications


Sigma-1 Antipsychotic Mechanisms Without D2 Confounds

BMY-14802 is the tool compound of choice for research programs aiming to validate the antipsychotic potential of sigma-1 receptor antagonism. Its high selectivity for sigma-1 (IC50 112 nM) over D2 receptors (IC50 8400 nM) [1] and its failure to induce catalepsy [2] provide a clean pharmacological background to isolate sigma-mediated behavioral and neurochemical effects from the confounds of D2 receptor blockade that plague typical and some atypical antipsychotics.

Functional Sigma Antagonism in Movement Disorders

Procurement of BMY-14802 is indicated for studies examining functional antagonism at sigma receptors in vivo. Its ability to reverse sigma agonist-induced dystonia, a property not shared by the sigma ligand haloperidol [3], makes it a unique probe for understanding the functional selectivity of sigma receptor ligands and their role in movement disorders and extrapyramidal symptom liability.

Sigma-1/5-HT1A Dual Therapy for L-DOPA Dyskinesia

BMY-14802 serves as a validated lead compound for developing novel treatments for Parkinson's disease dyskinesias. Its demonstrated, dose-dependent anti-dyskinetic efficacy in a preclinical model, without compromising L-DOPA's therapeutic benefit [4], supports its use as a reference standard in medicinal chemistry and pharmacology programs targeting this indication. Its combined mechanism of action—sigma-1 antagonism and 5-HT1A agonism—provides a distinct chemical starting point compared to selective 5-HT1A agonists.

Sigma-Mediated Dopamine Release Dynamics in Vivo

For neuroscientists studying dopaminergic regulation, BMY-14802 provides a unique stimulus. It increases both dopamine metabolism and release in vivo, a pattern that contrasts with the effect of clozapine [5]. This makes BMY-14802 an essential control or experimental compound for studies using microdialysis or voltammetry to characterize sigma receptor control over striatal dopamine tone and its implications for disorders like addiction and psychosis.

Application
Selection Property
Validation Focus
Sigma-1 antipsychotic mechanism studies
Sigma-1 selectivity over D2 receptors
D2-independent behavioral and neurochemical endpoint review
Functional sigma antagonism in movement disorder models
Functional sigma antagonist profile
Sigma agonist-induced dystonia reversal endpoint context
L-DOPA-induced dyskinesia research
Dual sigma-1 antagonist / 5-HT1A agonist mechanism
Dyskinesia-model endpoint response without compromising L-DOPA benefit
In vivo dopamine release dynamics
Distinct DA release pattern vs. clozapine
Striatal microdialysis and sigma-mediated DA tone interpretation

Technical Documentation Hub

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29 linked technical documents
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